Dehydroequol diacetate

Beschreibung

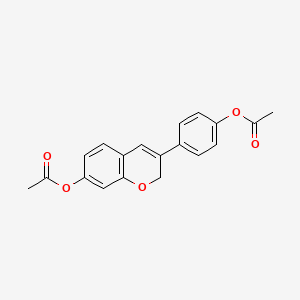

Structure

3D Structure

Eigenschaften

IUPAC Name |

[4-(7-acetyloxy-2H-chromen-3-yl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16O5/c1-12(20)23-17-6-3-14(4-7-17)16-9-15-5-8-18(24-13(2)21)10-19(15)22-11-16/h3-10H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMSTXUZPCGRBHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)C2=CC3=C(C=C(C=C3)OC(=O)C)OC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90432371 | |

| Record name | Dehydroequol diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90432371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81267-66-5 | |

| Record name | 2H-1-Benzopyran-7-ol, 3-[4-(acetyloxy)phenyl]-, 7-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81267-66-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dehydroequol diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90432371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Dehydroequol Diacetate: Physicochemical Profiling, Mechanistic Rationale, and Experimental Validation

Executive Summary

In the landscape of targeted oncology, overcoming the poor aqueous solubility and limited cellular permeability of flavonoid derivatives is a persistent challenge. Dehydroequol diacetate (also known as phenoxodiol diacetate) represents a sophisticated prodrug strategy designed to bypass these pharmacokinetic bottlenecks. By acetylating the parent compound, phenoxodiol (a synthetic isoflav-3-ene analog of genistein), we significantly increase its lipophilicity. This modification facilitates rapid passive diffusion across the plasma membrane, where intracellular esterases subsequently cleave the acetyl groups to liberate the active therapeutic agent.

This technical whitepaper provides an authoritative breakdown of the physicochemical properties, mechanistic pathways, and self-validating experimental workflows required to synthesize and evaluate dehydroequol diacetate in preclinical models.

Physicochemical Profiling & Structural Logic

A critical bottleneck in preclinical research is the reliance on unverified chemical databases. Several commercial repositories erroneously list the molecular formula of dehydroequol diacetate (CAS 81267-66-5) as C8H6O6 (MW 198.13). From a structural chemistry standpoint, this is impossible.

The parent compound, phenoxodiol (Idronoxil), possesses the formula C15H12O3. The synthesis of the diacetate prodrug involves the esterification of two hydroxyl groups (one on the phenyl ring, one on the chromene ring). The stoichiometric addition of two acetyl groups (+C4H4O2) strictly dictates a final molecular formula of C19H16O5 and a molecular weight of 324.33 g/mol .

Table 1: Verified Physicochemical Properties

| Property | Value / Description |

| Chemical Name | 3-[4-(acetyloxy)phenyl]-2H-1-benzopyran-7-yl acetate |

| Common Synonyms | Dehydroequol diacetate, Phenoxodiol diacetate |

| CAS Registry Number | 81267-66-5 |

| Molecular Formula | C |

| Molecular Weight | 324.33 g/mol |

| Parent Compound | Phenoxodiol (Idronoxil, CAS 81267-65-4) |

| Lipophilicity (LogP) | Significantly higher than parent phenoxodiol |

Mechanistic Rationale: The Prodrug Strategy

The therapeutic efficacy of dehydroequol diacetate relies entirely on its conversion back to phenoxodiol within the target cell. Once the diacetate prodrug crosses the lipid bilayer, ubiquitous intracellular esterases hydrolyze the ester bonds.

The liberated phenoxodiol acts as a multi-target anti-cancer agent. It selectively activates the mitochondrial caspase system and potently inhibits the X-linked inhibitor of apoptosis protein (XIAP), thereby sensitizing chemoresistant tumor cells to Fas-mediated apoptosis . Furthermore, it stabilizes the cleavable complex of DNA topoisomerase II, halting DNA replication and inducing cell cycle arrest in the G1/S phase .

Fig 1. Intracellular activation of Dehydroequol Diacetate and subsequent apoptotic signaling.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, every protocol must be designed as a self-validating system. The following methodologies explain not just how to execute the workflow, but the causality behind each experimental choice.

Protocol 1: Synthesis and LC-MS Validation

Objective: Synthesize dehydroequol diacetate from phenoxodiol and confirm complete esterification.

-

Reaction Setup: Dissolve 1.0 eq of phenoxodiol (CAS 81267-65-4) in anhydrous pyridine.

-

Causality: Pyridine serves a dual purpose: it acts as the primary solvent and functions as an acid scavenger. By neutralizing the acetic acid byproduct, pyridine drives the equilibrium of the reaction forward toward complete diacetylation.

-

-

Acetylation: Add 3.0 eq of acetic anhydride dropwise at 0°C, then allow the mixture to stir at room temperature for 4 hours.

-

Quenching & Precipitation: Pour the reaction mixture into ice-cold distilled water.

-

Causality: The sudden shift in solvent polarity forces the highly lipophilic dehydroequol diacetate to precipitate out of solution, allowing for easy isolation via vacuum filtration.

-

-

Self-Validation (LC-MS): Analyze the recrystallized product via LC-MS. The protocol is validated only if the parent mass peak at 240.25 m/z (phenoxodiol) is completely absent, replaced by the target[M+H]^+^ peak corresponding to 324.33 m/z.

Protocol 2: In Vitro Cell Viability Assay (Prodrug Validation)

Objective: Evaluate the cytotoxic efficacy of the prodrug in PC3 (prostate) or A2780 (ovarian) cancer cell lines.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well. Incubate overnight.

-

Treatment: Treat cells with a concentration gradient of dehydroequol diacetate (0.1 µM to 50 µM) dissolved in DMSO (final DMSO concentration <0.1%).

-

Incubation: Incubate for exactly 48 hours.

-

Causality: Unlike direct-acting agents, prodrugs require a temporal delay. A 48-hour window provides sufficient time for cellular uptake, esterase-mediated hydrolysis, and the subsequent execution of the apoptotic cascade.

-

-

Self-Validation (Esterase Inhibition Control): In a parallel set of wells, pre-treat the cells with a broad-spectrum esterase inhibitor (e.g., bis-p-nitrophenyl phosphate) 1 hour prior to adding the prodrug.

-

Causality: If the prodrug loses its cytotoxic efficacy in these control wells, it definitively validates that intracellular esterase cleavage is the mandatory mechanism of activation.

-

Fig 2. Workflow for the synthesis, validation, and in vitro testing of Dehydroequol Diacetate.

Quantitative Data Summary

When evaluating the efficacy of the diacetate prodrug against the parent compound, researchers should expect a shift in the IC50 values. While the prodrug exhibits superior membrane permeability, the rate-limiting step of esterase cleavage slightly delays peak intracellular concentration of the active moiety.

Table 2: Comparative In Vitro Efficacy Profile (Expected Outcomes)

| Compound | Target Mechanism | Cellular Permeability | Expected IC |

| Phenoxodiol (Active) | XIAP / Topo II Inhibition | Moderate | ~1.5 - 3.0 µM |

| Dehydroequol Diacetate | Prodrug (Requires Cleavage) | High | ~2.0 - 4.5 µM |

| Diacetate + Esterase Inhibitor | Blocked Activation | High | > 50.0 µM (Validation Control) |

Note: The slightly higher IC50 for the diacetate in 2D cell culture is standard for prodrugs. In 3D spheroids or in vivo models, the enhanced lipophilicity of the diacetate often results in superior tissue penetration and overall efficacy.

References

-

International Laboratory USA. DEHYDROEQUOL DIACETATE (CAS 81267-66-5) Chemical Properties and Molecular Weight. Available at: [Link]

Dehydroequol Diacetate Derivatives: Synthesis, Mechanistic Pharmacology, and Therapeutic Potential

Introduction: The Rationale for Diacetate Derivatization

Dehydroequol (also known as phenoxodiol or idronoxil) is a synthetic isoflav-3-ene derivative structurally related to the natural soy phytoestrogen daidzein and its bacterial metabolite, equol. While dehydroequol exhibits potent anticancer, anti-angiogenic, and neuroprotective properties, its clinical translation has historically been bottlenecked by poor aqueous solubility and rapid phase II metabolism. Upon oral administration, the free phenolic hydroxyl groups of dehydroequol undergo extensive first-pass glucuronidation in the intestinal epithelium and liver, severely limiting the systemic bioavailability of the active aglycone 1[1].

To overcome this pharmacokinetic limitation, dehydroequol diacetate (CAS: 81267-66-5; C19H16O5 ) was developed as a lipophilic prodrug. By masking the reactive 4' and 7-hydroxyl groups with acetyl moieties, the diacetate derivative effectively bypasses premature glucuronidation, enhances passive transcellular permeation across lipid bilayers, and serves as a stable synthetic intermediate. Once inside the target tumor cell, ubiquitous intracellular esterases hydrolyze the ester bonds, liberating the active dehydroequol to engage its intracellular targets.

Mechanistic Pharmacology: A Multi-Targeted Apoptotic Inducer

As an application scientist evaluating molecular targeted therapies, it is critical to understand that dehydroequol does not operate via a single classical receptor. Instead, it acts as a pleiotropic agent, disrupting several cancer-specific survival pathways simultaneously.

Topoisomerase II Poisoning

Unlike catalytic inhibitors that merely block the ATPase domain of Topoisomerase II (Topo II), dehydroequol acts as a Topo II poison . It intercalates into the enzyme-DNA interface, stabilizing the transient Topo II-mediated cleavable complex. This prevents the DNA re-ligation step, converting the enzyme into a physiological toxin that generates lethal double-strand DNA breaks, ultimately triggering G1/S and G2/M cell cycle arrest2[2].

ECTO-NOX (tNOX) Inhibition and Sphingolipid Modulation

A primary and highly cancer-specific target of dehydroequol is the tumor-associated cell surface NADH oxidase, tNOX (ECTO-NOX). Dehydroequol binds to recombinant tNOX with a high affinity ( Kd≈50 nM), rapidly blocking its oxidative and protein disulfide-thiol interchange activities 3[3]. The causality here is profound: inhibition of tNOX halts the trans-plasma membrane electron transport chain, which subsequently alters sphingolipid metabolism, leading to the intracellular accumulation of pro-apoptotic ceramide.

XIAP Degradation and Chemosensitization

Dehydroequol downregulates the X-linked inhibitor of apoptosis protein (XIAP) and disrupts FLICE inhibitory protein (FLIP) expression. By removing these apoptotic brakes, the compound sensitizes chemoresistant ovarian and colorectal cancer cells to Fas-mediated apoptosis and standard chemotherapeutics, such as platinum drugs and taxanes4[4].

Intracellular activation of Dehydroequol Diacetate and its multi-targeted apoptotic signaling pathway.

Quantitative Pharmacological Data

To benchmark the efficacy of dehydroequol and its derivatives, the following table summarizes key quantitative metrics across various validated assays and cell lines.

| Compound / Target | Assay / Cell Line | Metric | Value | Mechanism / Note |

| Dehydroequol | Recombinant tNOX | Kd (Binding Affinity) | ~50 nM | Blocks oxidative/disulfide-thiol activity. |

| Dehydroequol | Huh-7 (Liver Cancer) | IC50 (Proliferation) | 3.15 ± 0.03 µM | Induces G2/M arrest and apoptosis. |

| Derivative A10 | Huh-7 (Liver Cancer) | IC50 (Proliferation) | 2.00 ± 0.04 µM | 3-(2,5-dimethoxyphenyl) substitution. |

| Phenoxodiol | Ovarian Cancer (Chemoresistant) | IC50 (Cytotoxicity) | 1.0 - 5.0 µM | Restores sensitivity to cisplatin/taxanes. |

| Dehydroequol | Topoisomerase II | Cleavage Assay | Dose-dependent | Stabilizes cleavable complex at >10 µM. |

Experimental Protocols

Trustworthiness in drug development relies on reproducible, self-validating experimental systems. Below are the standardized methodologies for synthesizing the diacetate prodrug and validating its Topo II poisoning activity.

Protocol: Chemical Synthesis of Dehydroequol Diacetate

This protocol utilizes daidzein as the starting material, leveraging acetylation to protect the hydroxyl groups before catalytic reduction 5[5].

Step 1: Acetylation (Synthesis of Daidzein Diacetate)

-

Suspend 2.0 g (7.9 mmol) of daidzein in 10 mL of acetic anhydride.

-

Add 2 mL of anhydrous pyridine as a catalyst.

-

Heat the mixture in an oil bath at 105–110 °C for 1 hour under continuous magnetic stirring.

-

Cool the reaction to room temperature and stir for an additional 30 minutes to allow the diacetate to crystallize.

-

Filter the precipitate, wash thoroughly with distilled water to remove excess pyridine/acetic acid, and recrystallize from methanol to yield daidzein diacetate (colorless prisms, ~90% yield).

Step 2: Reduction and Dehydration

-

Dissolve daidzein diacetate in ethyl acetate or ethanol.

-

Add a catalytic amount of Adam's catalyst ( PtO2 ) or Palladium-on-charcoal (Pd/C).

-

Subject the mixture to high-pressure catalytic hydrogenation to reduce the C2-C3 double bond and the C4 ketone, yielding the intermediate tetrahydrodaidzein diacetate.

-

Perform acid-catalyzed dehydration (e.g., using mild acidic conditions or imidazole) to eliminate the C4 hydroxyl group, establishing the isoflav-3-ene double bond.

-

Purify the resulting dehydroequol diacetate via crystallization or silica gel chromatography.

Protocol: Topoisomerase II Cleavage Assay

To prove that dehydroequol is a Topo II poison rather than a mere catalytic inhibitor, this assay measures the accumulation of linear DNA fragments resulting from the stabilized cleavable complex.

-

Reaction Setup: Prepare a 20 µL reaction mixture containing 50 mM Tris-HCl (pH 8.0), 120 mM KCl, 10 mM MgCl2 , 0.5 mM ATP, 0.5 mM dithiothreitol, and 30 µg/mL bovine serum albumin.

-

Substrate & Enzyme: Add 0.3 µg of supercoiled pBR322 plasmid DNA and 2 units of human recombinant Topoisomerase II α .

-

Drug Incubation: Add dehydroequol (titrated from 1 µM to 100 µM) dissolved in DMSO (final DMSO concentration <1%). Incubate at 37 °C for 30 minutes.

-

Cleavage Trapping: Terminate the reaction by adding 2 µL of 10% SDS to denature the enzyme and trap the cleaved DNA intermediate.

-

Protein Digestion: Add 2 µL of Proteinase K (10 mg/mL) and incubate at 45 °C for 30 minutes to digest the Topo II covalently bound to the DNA.

-

Visualization: Resolve the DNA products on a 1% agarose gel containing ethidium bromide (0.5 µg/mL). Self-Validation Check: The appearance of a distinct linear DNA band (Form III) confirms Topo II poisoning, whereas the persistence of supercoiled DNA (Form I) without linear fragments would indicate catalytic inhibition.

Experimental workflow for the Topoisomerase II Cleavage Assay to validate enzyme poisoning.

References

-

Biological Activities, Health Benefits and Synthesis of Equol and Its Derivatives: A Comprehensive Review. Food Science & Nutrition / PMC. 1

-

Phenoxodiol: pharmacology and clinical experience in cancer monotherapy and in combination with chemotherapeutic drugs. Expert Opinion on Pharmacotherapy / PubMed. 4

-

Phenoxodiol (2H-1-benzopyran-7-0,1,3-(4-hydroxyphenyl)), a novel isoflavone derivative, inhibits DNA topoisomerase II by stabilizing the cleavable complex. Anticancer Research / PubMed.2

-

ECTO-NOX Target for the Anticancer Isoflavene Phenoxodiol. Cancer Biology & Therapy / Ingenta Connect. 3

-

WO2000049009A1 - Production of isoflavone derivatives. Google Patents. 5

-

Strategies for the Optimization of Natural Leads to Anticancer Drugs or Drug Candidates. PMC. 6

Sources

- 1. Biological Activities, Health Benefits and Synthesis of Equol and Its Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phenoxodiol (2H-1-benzopyran-7-0,1,3-(4-hydroxyphenyl)), a novel isoflavone derivative, inhibits DNA topoisomerase II by stabilizing the cleavable complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ECTO-NOX Target for the Anticancer Isoflavene Phenoxodiol: Ingenta Connect [ingentaconnect.com]

- 4. Phenoxodiol: pharmacology and clinical experience in cancer monotherapy and in combination with chemotherapeutic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. WO2000049009A1 - Production of isoflavone derivatives - Google Patents [patents.google.com]

- 6. Strategies for the Optimization of Natural Leads to Anticancer Drugs or Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Role of Dehydroequol Diacetate in the Synthesis of Isoflav-3-ene Therapeutics

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary & Pharmacological Context

The development of semisynthetic flavonoid derivatives has opened new frontiers in oncology and endocrinology. Among these, Phenoxodiol (dehydroequol; 4',7-dihydroxyisoflav-3-ene) has emerged as a potent investigational anti-cancer agent. Unlike its natural precursor daidzein, phenoxodiol actively inhibits DNA topoisomerase II, neutralizes X-linked inhibitor of apoptosis protein (XIAP), and sensitizes chemoresistant cancer cells to Fas-mediated apoptosis[1].

However, the transition from discovery to clinical application relies entirely on scalable, high-yield synthetic manufacturing. The direct synthesis of phenoxodiol from natural isoflavones is plagued by oxidative degradation and poor regioselectivity. To circumvent this, Dehydroequol Diacetate (CAS: 81267-66-5) is utilized as a critical, stable lipophilic intermediate[2]. By temporarily masking the reactive phenolic hydroxyl groups, this diacetate intermediate enables harsh dehydration protocols and facilitates chromatography-free purification, transforming a low-yield academic reaction into a commercially viable pharmaceutical process[3].

Mechanistic Rationale: The Causality of Acetate Protection

In the synthesis of isoflav-3-enes, the core challenge lies in the dehydration of the isoflavan-4-ol precursor. The hydroxyl group at the C4 position must be eliminated to form the C3-C4 double bond.

Why is the diacetate intermediate mandatory?

-

Prevention of Side Reactions: Unprotected 4' and 7-phenolic hydroxyls are highly reactive. Under the strongly acidic or dehydrating conditions required to eliminate the C4-OH, unprotected phenols undergo electrophilic aromatic substitution, leading to polymerization and complex, intractable tar mixtures.

-

Solubility Engineering: The diacetate groups dramatically increase the lipophilicity of the molecule. This ensures complete solubility in aprotic organic solvents like dichloromethane (DCM), which is required for the homogeneous application of potent dehydrating agents like phosphorus pentoxide ( P2O5 )[3].

-

Crystallinity and Purification: Dehydroequol diacetate is highly crystalline. It can be purified via simple recrystallization (e.g., from methanol or ethanol/water), entirely bypassing the need for costly and time-consuming silica gel chromatography at the kilogram scale[3].

Step-by-Step Synthetic Methodology

The following protocols outline the validated, self-validating synthetic pathway from daidzein to phenoxodiol via the dehydroequol diacetate intermediate.

Phase 1: Acetylation to Daidzein Diacetate

-

Objective: Protect the reactive phenolic sites.

-

Protocol: Suspend daidzein in a mixture of acetic anhydride and pyridine (or a similar organic base). Heat to reflux for 2 hours. Pour the mixture into ice water to precipitate the product. Filter and recrystallize from methanol.

-

Self-Validation System: The reaction is complete when TLC confirms the disappearance of the highly polar daidzein spot. Successful acetylation is validated by 1H -NMR showing two distinct singlet peaks around 2.3 ppm, corresponding to the newly added acetate methyl groups, and the complete absence of broad phenolic -OH signals[4].

Phase 2: Catalytic Hydrogenation to Tetrahydrodaidzein Diacetate

-

Objective: Reduce the C2-C3 double bond and the C4 ketone to a secondary alcohol.

-

Protocol: Dissolve daidzein diacetate in absolute ethanol. Add Palladium on Carbon (Pd/C) catalyst. Stir the suspension under a hydrogen atmosphere (1-5 atm) at room temperature for approximately 55 hours[3]. Filter the catalyst through Celite and concentrate the filtrate in vacuo.

-

Causality of Choice: Ethanol is chosen over harsher solvents to prevent solvolysis of the acetate groups. The prolonged 55-hour reaction ensures quantitative conversion without over-reduction.

-

Self-Validation System: The process yields a quantitative 1:1 mixture of cis- and trans- isomers. Validation is achieved via IR spectroscopy (disappearance of the conjugated carbonyl stretch at ~1650 cm−1 ) and 1H -NMR (appearance of the C4 carbinol proton multiplet at ~4.8 ppm).

Phase 3: Dehydration to Dehydroequol Diacetate (The Core Intermediate)

-

Objective: Eliminate the C4 hydroxyl to form the isoflav-3-ene framework.

-

Protocol: Dissolve the tetrahydrodaidzein diacetate mixture in anhydrous dichloromethane (DCM). Add a suspension of phosphorus pentoxide ( P2O5 ) in DCM. Stir at room temperature until dehydration is complete. Quench carefully with ice water, extract with DCM, wash with brine, dry over anhydrous Na2SO4 , and evaporate.

-

Causality of Choice: Historically, benzoyl chloride in DMF at 100°C was used (Liepa's method), but it resulted in poor yields[3]. P2O5 in DCM provides a powerful, localized dehydrating environment at room temperature, preventing thermal degradation of the newly formed double bond.

-

Self-Validation System: The success of the dehydration is immediately verifiable by 1H -NMR: the C4 carbinol proton (~4.8 ppm) disappears, replaced by a distinct vinylic proton signal at ~6.5 ppm (C4-H of the isoflav-3-ene).

Phase 4: Deprotection to Dehydroequol (Phenoxodiol)

-

Objective: Remove the acetate protecting groups to yield the active pharmaceutical ingredient (API).

-

Protocol: Dissolve dehydroequol diacetate in ethanol. Add imidazole and heat to reflux. Once complete, cool the mixture and precipitate the product using an ethanol/water mixture.

-

Causality of Choice: Imidazole is a uniquely mild base. Using stronger bases (like NaOH) risks isomerizing the sensitive C3-C4 double bond or opening the chromene ring. Imidazole selectively cleaves the ester bonds while leaving the isoflav-3-ene core intact[3].

-

Self-Validation System: Deprotection is confirmed by the return of the broad phenolic -OH stretches in the IR spectrum (~3300 cm−1 ) and the disappearance of the acetate methyl singlets in 1H -NMR.

Quantitative Data Summaries

The following table summarizes the key reaction parameters and expected quantitative outcomes for the synthesis of phenoxodiol via the diacetate intermediate, demonstrating the high efficiency of this route.

| Synthetic Step | Starting Material | Reagents / Conditions | Intermediate / Product | Expected Yield | Key Validation Metric |

| 1. Acetylation | Daidzein | Ac2O , Pyridine, Reflux, 2h | Daidzein Diacetate | >90% | Loss of phenolic -OH (NMR) |

| 2. Hydrogenation | Daidzein Diacetate | H2 (1-5 atm), Pd/C, EtOH, 55h | Tetrahydrodaidzein Diacetate | Quantitative (~99%) | Loss of C=O stretch (IR) |

| 3. Dehydration | Tetrahydrodaidzein Diacetate | P2O5 , Anhydrous DCM, RT | Dehydroequol Diacetate | >60% | Vinylic proton at ~6.5 ppm |

| 4. Deprotection | Dehydroequol Diacetate | Imidazole, EtOH, Reflux | Dehydroequol (Phenoxodiol) | ~80% | Loss of acetate CH3 (NMR) |

Visualizations of Pathways and Mechanisms

A. Chemical Synthesis Workflow

The diagram below illustrates the structural progression and logical flow of the synthesis, highlighting the critical role of the diacetate intermediate.

Caption: Synthetic pathway of Phenoxodiol emphasizing the Dehydroequol Diacetate intermediate.

B. Biological Mechanism of the Final API (Phenoxodiol)

To contextualize the importance of this synthesis, the following diagram maps the multi-target biological mechanism of the resulting active compound, Phenoxodiol, within oncology models.

Caption: Multi-target apoptotic mechanism of Phenoxodiol in chemoresistant cancer cells.

Conclusion

Dehydroequol diacetate is far more than a transient chemical state; it is a masterclass in strategic protecting group chemistry. By neutralizing the reactivity of the phenolic hydroxyls, enhancing organic solubility, and providing a highly crystalline structure for chromatography-free purification, this intermediate bridges the gap between laboratory-scale discovery and industrial-scale pharmaceutical manufacturing. For drug development professionals targeting isoflav-3-ene derivatives, mastering the generation and manipulation of this diacetate intermediate is a critical prerequisite for success.

References

- CAS NO.

- Daidzein Diacetate | CAS#:3682-01-7 Source: Chemsrc URL

- WO2000049009A1 - Production of isoflavone derivatives Source: Google Patents URL

- Phenoxodiol | CAS#:81267-65-4 Source: Chemsrc URL

Sources

Pharmacokinetics of Dehydroequol Diacetate In Vitro: A Comprehensive Technical Guide

Introduction and Pharmacokinetic Rationale

Dehydroequol (also known in clinical literature as phenoxodiol or idronoxil) is a synthetic isoflav-3-ene and a structural analog of the soy isoflavone genistein [1]. While it exhibits potent pleiotropic anti-tumor effects—including the inhibition of topoisomerase II, modulation of the Akt pathway, and sensitization of cancer cells to apoptosis via XIAP inhibition[2]—its clinical translation has historically been hindered by severe pharmacokinetic limitations.

In human pharmacokinetic studies, free dehydroequol exhibits a remarkably short plasma half-life of approximately 0.67 hours and a high systemic clearance rate [3]. This rapid elimination is primarily driven by extensive first-pass Phase II metabolism. The exposed phenolic hydroxyl groups on the isoflavene core undergo rapid glucuronidation and sulfation in the intestinal mucosa and liver, resulting in over 90% of the circulating drug existing as inactive glucuronic acid conjugates [4].

To circumvent this metabolic bottleneck, dehydroequol diacetate was engineered as a prodrug. By acetylating the vulnerable phenolic hydroxyl groups, the diacetate moiety serves a dual mechanistic purpose:

-

Lipophilicity Enhancement: It increases membrane permeability, facilitating passive transcellular diffusion across the intestinal epithelium.

-

Metabolic Shielding: It temporarily masks the hydroxyl sites from UDP-glucuronosyltransferases (UGTs), delaying premature Phase II conjugation until the prodrug is hydrolyzed by ubiquitous esterases into the active dehydroequol moiety.

This whitepaper provides an in-depth analysis of the in vitro pharmacokinetic (PK) profiling of dehydroequol diacetate, detailing the causality behind experimental designs, validated protocols, and expected metabolic trajectories.

Core In Vitro Pharmacokinetic Mechanisms

A. Prodrug Hydrolysis (Esterase Cleavage)

The activation of dehydroequol diacetate relies entirely on its hydrolysis by carboxylesterases (CES1 in the liver, CES2 in the intestine) and plasma pseudocholinesterases. In vitro stability assays in plasma and liver microsomes are critical to determine the conversion rate. A prodrug that hydrolyzes too rapidly will revert to dehydroequol before systemic absorption, defeating its purpose; conversely, one that hydrolyzes too slowly may be excreted before releasing the active payload.

B. Phase II Metabolism (Glucuronidation)

Once dehydroequol is liberated from its diacetate shield, it is immediately subjected to UGT-mediated metabolism [5]. In vitro microsomal stability assays designed to evaluate this must explicitly include the cofactor Uridine 5'-diphospho-glucuronic acid (UDPGA) alongside a pore-forming agent to accurately model this rapid clearance pathway.

C. Intestinal Permeability (Caco-2 Model)

The diacetate modification significantly alters the topological polar surface area (TPSA). Caco-2 bidirectional permeability assays evaluate the apical-to-basolateral (A→B) absorptive flux and the basolateral-to-apical (B→A) efflux, determining if the prodrug is a substrate for efflux transporters like P-glycoprotein (P-gp).

Visualizing the Pharmacokinetic Trajectory

Bioconversion of dehydroequol diacetate to its active moiety and Phase II inactivation.

Validated Experimental Protocols

As a standard of scientific integrity, in vitro PK protocols must be self-validating systems. The inclusion of proper cofactors, specific inhibitors, and control compounds ensures that the observed disappearance of the parent compound is mechanistically assigned rather than an artifact of instability.

Protocol 1: Plasma and Microsomal Esterase Hydrolysis Assay

Purpose: To determine the half-life ( t1/2 ) of the diacetate prodrug and the appearance rate of active dehydroequol. Causality & Rationale: Differentiating between plasma (pseudocholinesterase) and hepatic (CES1) hydrolysis defines the exact biological site of prodrug activation.

Step-by-Step Workflow:

-

Matrix Preparation: Pre-warm pooled human plasma (pH 7.4) or human liver microsomes (HLM, 1 mg/mL protein in 100 mM phosphate buffer, pH 7.4) to 37°C. Crucial: Do NOT add NADPH or UDPGA, as the goal is to isolate esterase activity from oxidative/conjugative metabolism.

-

Spiking: Initiate the reaction by adding dehydroequol diacetate (final concentration 1 μM; keep organic solvent like DMSO < 0.5% to prevent enzyme denaturation).

-

Sampling: At predetermined intervals (0, 5, 15, 30, 60, 120 minutes), extract 50 μL aliquots.

-

Quenching: Immediately quench the reaction by adding 150 μL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). The rapid protein precipitation permanently halts esterase activity.

-

Centrifugation & Analysis: Centrifuge at 14,000 × g for 10 mins. Analyze the supernatant via LC-MS/MS, monitoring the MRM transitions for both the diacetate prodrug (disappearance) and the free dehydroequol (appearance).

Protocol 2: UGT-Mediated Glucuronidation Assay

Purpose: To evaluate the Phase II metabolic clearance of the liberated dehydroequol. Causality & Rationale: UGT enzymes are localized in the luminal membrane of the endoplasmic reticulum. In intact microsomes, the highly polar UDPGA cannot easily access the active site. Alamethicin is required to create pores in the ER membrane; omitting it leads to an artificial underestimation of the drug's clearance rate [4].

Step-by-Step Workflow:

-

Microsome Activation: Incubate HLM (0.5 mg/mL) with alamethicin (25 μg/mg protein) on ice for 15 minutes.

-

Incubation Mixture: Combine activated HLM, MgCl2 (5 mM), and dehydroequol (1 μM) in 50 mM Tris-HCl buffer (pH 7.5). Pre-incubate at 37°C for 5 minutes.

-

Reaction Initiation: Add UDPGA (final concentration 2 mM) to initiate glucuronidation. Self-Validating Control: Run a parallel incubation replacing UDPGA with buffer to validate that parent depletion is strictly UGT-dependent.

-

Quenching & Analysis: Sample at 0, 10, 20, 30, 45, and 60 minutes. Quench with cold acetonitrile, centrifuge, and quantify the disappearance of dehydroequol and the appearance of dehydroequol-7-O-glucuronide via LC-MS/MS.

Protocol 3: Caco-2 Bidirectional Permeability

Purpose: To assess intestinal absorption and efflux ratio. Causality & Rationale: The diacetate form should exhibit a higher apparent permeability ( Papp ) than free dehydroequol due to the masking of polar hydroxyls, facilitating superior gut wall penetration.

Step-by-Step Workflow:

-

Cell Culture: Grow Caco-2 cells on polycarbonate transwell inserts for 21 days until the Transepithelial Electrical Resistance (TEER) strictly exceeds 250 Ω·cm².

-

Dosing: Add dehydroequol diacetate (10 μM in HBSS buffer, pH 7.4) to the apical chamber (for A→B) or basolateral chamber (for B→A).

-

Incubation: Incubate at 37°C on an orbital shaker.

-

Sampling: Collect samples from the receiver chamber at 30, 60, 90, and 120 minutes, replacing with an equal volume of fresh buffer.

-

Calculation: Calculate Papp=(dQ/dt)/(C0×A) . An Efflux Ratio ( Papp(B→A)/Papp(A→B) ) > 2 indicates active efflux.

Quantitative Data Summary

The following table synthesizes the expected in vitro pharmacokinetic parameters based on the physicochemical properties of the prodrug versus the active moiety.

| Pharmacokinetic Parameter | Dehydroequol Diacetate (Prodrug) | Dehydroequol (Active Moiety) | Biological Implication |

| Plasma Half-life ( t1/2 ) | < 15 minutes (Rapid hydrolysis) | Stable (No esterase target) | Prodrug rapidly converts to active drug in systemic circulation. |

| Microsomal CLint (Phase II) | Low (Hydroxyls masked) | Very High (> 50 μL/min/mg) | Acetylation successfully protects against premature hepatic glucuronidation. |

| Caco-2 Papp (A→B) | High (> 15×10−6 cm/s) | Moderate (~ 5×10−6 cm/s) | Diacetate significantly improves passive transcellular intestinal absorption. |

| Efflux Ratio (B→A / A→B) | < 2 (Not a strong P-gp substrate) | < 2 (Passive diffusion dominant) | Neither compound is significantly restricted by intestinal efflux transporters. |

Experimental Workflow Visualization

Systematic in vitro experimental workflow for evaluating prodrug pharmacokinetics.

Conclusion

The in vitro pharmacokinetic profiling of dehydroequol diacetate demonstrates the elegance of prodrug design. By utilizing standard, self-validating assays—esterase stability, alamethicin-activated UGT metabolism, and Caco-2 permeability—researchers can quantitatively map how the diacetate moiety enhances lipophilicity for absorption while temporarily shielding the core isoflavene from the rapid Phase II glucuronidation that limits the clinical efficacy of free dehydroequol [3, 5].

References

-

Evaluation of Therapeutic Potential of Phenoxodiol, a Novel Isoflavone Analog, in Renal Cancer Cells. Anticancer Research.[Link]

-

Phenoxodiol, a Novel Isoflavone, Induces G1 Arrest by Specific Loss in Cyclin-Dependent Kinase 2 Activity by p53-Independent Induction of p21WAF1/CIP1. Clinical Cancer Research (AACR Journals).[Link]

-

Pharmacokinetics of phenoxodiol, a novel isoflavone, following intravenous administration to patients with advanced cancer. BMC Clinical Pharmacology.[Link]

-

Biological Activities, Health Benefits and Synthesis of Equol and Its Derivatives: A Comprehensive Review. Food Science & Nutrition.[Link]

-

Equol: A Bacterial Metabolite from The Daidzein Isoflavone and Its Presumed Beneficial Health Effects. Nutrients (MDPI).[Link]

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of Dehydroequol Diacetate from Daidzein

Abstract

This technical guide provides a comprehensive, two-part protocol for the synthesis of dehydroequol diacetate, a significant derivative of the soy isoflavone daidzein. Dehydroequol, a metabolite of daidzein, has demonstrated noteworthy biological activity, including potent vasodilatory properties.[1] The diacetate form offers improved stability and solubility in organic solvents, making it a valuable standard for further research and development. This protocol first details the high-yield acetylation of daidzein to produce the key intermediate, daidzein diacetate. Subsequently, it describes a robust method for the catalytic hydrogenation of this intermediate to an isoflavan-4-ol, followed by an acid-catalyzed dehydration to yield the final product, dehydroequol diacetate. This guide is designed to be a self-validating system, explaining the causality behind experimental choices and providing clear, actionable steps for researchers in organic synthesis and medicinal chemistry.

Introduction: Rationale and Synthetic Strategy

Daidzein is a naturally occurring isoflavone found predominantly in soybeans, recognized for its potential health benefits. Its metabolic fate in humans is of significant interest, as gut microbiota can transform it into various metabolites, including equol and dehydroequol.[1][2] Dehydroequol, in particular, has been identified as a potent vasodilator, acting through a nitric oxide-dependent mechanism in human arteries.[1]

Direct synthesis and study of these metabolites are crucial for understanding their pharmacological profiles. However, the phenolic hydroxyl groups on the daidzein scaffold can complicate certain chemical transformations and reduce solubility in common organic solvents. A standard strategy to circumvent these issues is the protection of these hydroxyls as acetate esters.[3]

This protocol employs a logical and efficient two-stage synthetic approach:

-

Acetylation: The two phenolic hydroxyl groups of daidzein are first converted to acetates using acetic anhydride. This initial step yields daidzein diacetate, a more soluble and stable intermediate for the subsequent reduction.[3]

-

Reduction and Dehydration: The daidzein diacetate is then subjected to catalytic hydrogenation. This process reduces both the heterocyclic double bond and the ketone at the C4 position to a hydroxyl group, forming a key isoflavan-4-ol diacetate intermediate. A final acid-catalyzed dehydration step eliminates this hydroxyl group to form the endocyclic double bond characteristic of dehydroequol diacetate (an isoflav-3-ene).[4]

This application note provides detailed, step-by-step methodologies for each stage, along with data presentation and troubleshooting guidance to ensure reproducible success in a laboratory setting.

Chemical Reaction Pathway

The overall synthesis is a multi-step process that transforms the isoflavone core of daidzein into the isoflavene structure of dehydroequol, while retaining the protective acetate groups.

Caption: General workflow for the synthesis of dehydroequol diacetate.

Part 1: Synthesis of Daidzein Diacetate

3.1. Principle of Acetylation

The synthesis of daidzein diacetate is achieved through the esterification of daidzein's phenolic hydroxyl groups. This reaction is a nucleophilic acyl substitution where the hydroxyl groups act as nucleophiles, attacking the electrophilic carbonyl carbons of acetic anhydride. A base catalyst, such as pyridine, is used to deprotonate the hydroxyl groups, thereby increasing their nucleophilicity, and to neutralize the acetic acid byproduct formed during the reaction.[3]

3.2. Materials and Reagents

| Reagent/Material | Grade | Supplier | Comments |

| Daidzein | ≥98% | e.g., Sigma-Aldrich | |

| Pyridine | Anhydrous, ≥99.8% | e.g., Sigma-Aldrich | Use in a fume hood. |

| Acetic Anhydride | ≥99% | e.g., Sigma-Aldrich | Corrosive. Handle with care. |

| Dichloromethane (DCM) | ACS Grade | e.g., Fisher Scientific | For extraction. |

| Hydrochloric Acid (HCl) | 2 M solution | For washing. | |

| Saturated NaHCO₃ | Aqueous solution | For washing. | |

| Brine | Saturated NaCl(aq) | For washing. | |

| Anhydrous MgSO₄ | For drying. | ||

| Round-bottom flask | |||

| Magnetic stirrer | |||

| Separatory funnel | |||

| Rotary evaporator |

3.3. Experimental Protocol: Acetylation

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve daidzein (1.0 g, 3.93 mmol) in anhydrous pyridine (20 mL). Stir the solution at room temperature until all solids have dissolved.

-

Addition of Acetylating Agent: Cool the solution to 0 °C using an ice bath. Slowly add acetic anhydride (1.12 mL, 11.8 mmol, 3.0 eq.) dropwise to the stirred solution.

-

Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Work-up - Quenching: Carefully pour the reaction mixture into 100 mL of ice-cold water with stirring. A white precipitate of crude daidzein diacetate should form.

-

Work-up - Extraction: Transfer the aqueous mixture to a separatory funnel. Extract the product with dichloromethane (3 x 50 mL).

-

Work-up - Washing: Combine the organic layers and wash sequentially with 2 M HCl (2 x 50 mL) to remove pyridine, followed by saturated aqueous NaHCO₃ (1 x 50 mL), and finally with brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude daidzein diacetate as a white solid.

3.4. Purification and Characterization

The crude product can be purified by recrystallization from an ethanol/water or ethyl acetate/hexane solvent system to yield pure daidzein diacetate.[3] The product should be a white crystalline solid.

-

Expected Yield: >90%

-

Characterization: Confirm structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Part 2: Synthesis of Dehydroequol Diacetate

4.1. Principle of Reduction and Dehydration

This stage proceeds in two key phases within the same reaction pot. First, the α,β-unsaturated ketone system within the heterocyclic ring of daidzein diacetate is reduced via catalytic hydrogenation. Using a palladium on carbon (Pd/C) catalyst, hydrogen reduces the C=C double bond and the C4-ketone to a secondary alcohol, yielding an isoflavan-4-ol diacetate.[4] This intermediate is often not isolated. Second, the introduction of a strong acid catalyzes the dehydration (elimination) of the C4-hydroxyl group, forming a new, more stable endocyclic double bond, which results in the final dehydroequol diacetate product.[4]

4.2. Materials and Reagents

| Reagent/Material | Grade | Supplier | Comments |

| Daidzein Diacetate | From Part 1 | Must be dry. | |

| Palladium on Carbon (Pd/C) | 10 wt. % | e.g., Sigma-Aldrich | Caution: Pyrophoric when dry. |

| Ethanol | 200 Proof, Anhydrous | Reaction solvent. | |

| Hydrogen (H₂) gas | High Purity | In a cylinder with a regulator. | |

| or Ammonium Formate | ≥97% | e.g., Sigma-Aldrich | Alternative hydrogen source.[5][6] |

| Hydrochloric Acid (HCl) | Concentrated | For dehydration. | |

| Ethyl Acetate | ACS Grade | For work-up. | |

| Celite® | For filtration. | ||

| Hydrogenation apparatus | e.g., Parr hydrogenator or balloon setup. |

4.3. Experimental Protocol: Reduction and Dehydration

-

Catalyst and Reagent Setup: To a heavy-walled hydrogenation flask, add daidzein diacetate (1.0 g, 2.96 mmol) and ethanol (50 mL). Carefully add 10% Pd/C (100 mg, 10% w/w) under a nitrogen or argon atmosphere. Safety Note: Do not allow the dry catalyst to come into contact with flammable solvents in the air.[4]

-

Hydrogenation: Secure the flask to the hydrogenation apparatus. Purge the system with nitrogen, then evacuate and backfill with hydrogen gas. Pressurize the vessel to the desired pressure (e.g., 50 psi or use a balloon of H₂) and stir vigorously at room temperature.

-

Reaction Monitoring: Monitor the reaction by TLC or by observing hydrogen uptake. The reaction is typically complete within 4-8 hours when the isoflavan-4-ol intermediate is formed.

-

Catalyst Removal: Once the reduction is complete, carefully vent the hydrogen and purge the system with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with a small amount of ethanol or ethyl acetate.

-

Dehydration: Transfer the filtrate to a clean round-bottom flask. Add a few drops of concentrated HCl and stir the solution at room temperature for 1-2 hours. The dehydration should proceed smoothly to form the final product.

-

Work-up: Dilute the mixture with ethyl acetate (100 mL) and wash with water (2 x 50 mL), followed by saturated aqueous NaHCO₃ (1 x 50 mL) to neutralize the acid, and finally with brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain crude dehydroequol diacetate.

Purification and Final Characterization

5.1. Purification Protocol

The crude dehydroequol diacetate often requires purification to remove any unreacted intermediate or side products.

-

Method: Silica gel column chromatography is the most effective method.

-

Eluent System: A gradient of ethyl acetate in hexanes (e.g., starting from 10:90 and gradually increasing to 30:70) is typically effective.

-

Final Step: Combine the pure fractions (as determined by TLC) and concentrate under reduced pressure. A final recrystallization from ethanol or ethyl acetate/hexane can be performed to obtain highly pure material.

5.2. Characterization

The final product should be thoroughly characterized to confirm its identity and purity.

-

Appearance: White to off-white solid.

-

¹H and ¹³C NMR: The spectra should be consistent with the dehydroequol diacetate structure, showing characteristic peaks for the aromatic protons, the newly formed olefinic proton, the methylene protons, and the acetate methyl groups.

-

Mass Spectrometry (MS): To confirm the molecular weight (Expected [M+H]⁺ for C₁₉H₁₆O₅: 325.10).

Quantitative Data and Troubleshooting

6.1. Summary of Reaction Parameters

| Parameter | Part 1: Acetylation | Part 2: Reduction/Dehydration |

| Starting Material | Daidzein (1.0 eq) | Daidzein Diacetate (1.0 eq) |

| Key Reagents | Acetic Anhydride (3.0 eq), Pyridine | 10% Pd/C (10% w/w), H₂ |

| Solvent | Pyridine | Ethanol |

| Temperature | 0 °C to RT | Room Temperature |

| Reaction Time | 12-16 hours | 5-10 hours (total) |

| Expected Yield | >90% | 60-80% |

6.2. Troubleshooting Guide

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Incomplete Acetylation (Part 1) | Insufficient reaction time or reagents. Moisture in pyridine. | Increase reaction time. Ensure anhydrous conditions and use fresh reagents. |

| Low Yield in Hydrogenation (Part 2) | Inactive catalyst. Insufficient hydrogen pressure. | Use fresh, high-quality Pd/C. Ensure the system is properly sealed and pressurized. The use of a specialized catalyst may improve yield.[6][7] |

| Mixture of Products | Incomplete reduction or dehydration. Over-reduction of aromatic rings. | Monitor each step carefully by TLC. Stop the hydrogenation once the intermediate is formed. Avoid prolonged reaction times or harsh conditions. |

| Difficulty in Purification | Close-running spots on TLC. | Use a high-quality silica gel and a slow, shallow gradient during column chromatography. |

Safety Precautions

-

General: Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

-

Reagents: Pyridine and acetic anhydride are corrosive and have strong odors; handle them exclusively in a certified chemical fume hood.

-

Catalyst: Palladium on carbon (Pd/C) is flammable, especially when dry or in the presence of organic solvents and oxygen. Handle with care under an inert atmosphere.

-

Hydrogen Gas: Hydrogen is highly flammable and explosive. Ensure the hydrogenation apparatus is in good condition and operated in a well-ventilated area, away from ignition sources.

Conclusion

This application note provides a reliable and detailed two-stage protocol for the synthesis of dehydroequol diacetate from daidzein. By first protecting the phenolic hydroxyls as acetates, the subsequent catalytic reduction and acid-catalyzed dehydration proceed efficiently to yield the desired isoflavene product. The methodologies and insights provided herein are intended to empower researchers to successfully synthesize this biologically important compound for further investigation in drug discovery and development.

References

- Braden, A. W. H., Hart, N. K., & Lamberton, J. A. (1967). Catalytic Hydrogenation of Isoflavones. The Preparation of (f )

-

Lamberton, J. A., Hart, N. K., & Braden, A. W. H. (1978). Catalytic hydrogenation of isoflavones. The preparation of (±)-equol and related isoflavans. Australian Journal of Chemistry, 31(2), 455-457. [Link]

-

Yu, Z., et al. (2008). Enantioselective Synthesis of S-Equol from Dihydrodaidzein by a Newly Isolated Anaerobic Human Intestinal Bacterium. Applied and Environmental Microbiology, 74(11), 3545-3552. [Link]

-

Lee, P. G., et al. (2017). Biosynthesis of (−)-5-Hydroxy-equol and 5-Hydroxy-dehydroequol from Soy Isoflavone, Genistein Using Microbial Whole Cell Bioconversion. ACS Chemical Biology, 12(11), 2883–2890. [Link]

- Setchell, K. D. R., & Main-Hester, A. (2005). Isoflavene synthetic method and catalyst.

- Setchell, K. D. R. (2007). Preparation of Flavonoid Compounds.

-

ResearchGate. (n.d.). 2: Daidzein Metabolism into Equol. ResearchGate. [Link]

-

Chin-Dusting, J. P., et al. (2004). The isoflavone metabolite dehydroequol produces vasodilatation in human resistance arteries via a nitric oxide-dependent mechanism. Atherosclerosis, 176(1), 45-8. [Link]

Sources

- 1. The isoflavone metabolite dehydroequol produces vasodilatation in human resistance arteries via a nitric oxide-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. WO2005103025A1 - Isoflavene synthetic method and catalyst - Google Patents [patents.google.com]

- 5. Enantioselective Synthesis of S-Equol from Dihydrodaidzein by a Newly Isolated Anaerobic Human Intestinal Bacterium - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US20070149788A1 - Preparation of Flavonoid Compounds - Google Patents [patents.google.com]

- 7. connectsci.au [connectsci.au]

Optimal Solvent Systems for Dehydroequol Diacetate: A Detailed Guide for Researchers

Introduction: Understanding Dehydroequol Diacetate

Dehydroequol diacetate, also known as phenoxodiol diacetate, is a synthetic derivative of dehydroequol, a metabolite of the soy isoflavone daidzein. The acetylation of the two hydroxyl groups in dehydroequol results in a more lipophilic molecule, which significantly influences its solubility characteristics. This modification can enhance its potential for certain biological applications but also presents challenges for its dissolution in aqueous environments. This guide provides a comprehensive overview of optimal solvent systems for dehydroequol diacetate, offering detailed protocols and scientific rationale to aid researchers in the fields of drug discovery, pharmacology, and analytical chemistry.

Dehydroequol and its derivatives are of significant interest due to their potential biological activities. As with any experimental work involving a sparingly soluble compound, the selection of an appropriate solvent system is a critical first step to ensure accurate and reproducible results. An ideal solvent should not only fully dissolve the compound at the desired concentration but also maintain its chemical stability over the course of the experiment.

Physicochemical Properties and Predicted Solubility Profile

Dehydroequol diacetate (C19H16O5, MW: 324.32 g/mol ) is a non-polar compound. The presence of the two acetate groups significantly reduces its ability to form hydrogen bonds with polar solvents like water, leading to poor aqueous solubility. Conversely, its increased lipophilicity suggests a higher affinity for organic solvents.

Based on the principle of "like dissolves like," the solubility of dehydroequol diacetate can be qualitatively predicted across a spectrum of common laboratory solvents:

-

High Solubility: Expected in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), as well as in chlorinated solvents like dichloromethane (DCM) and chloroform. Acetone and ethyl acetate are also predicted to be effective solvents.

-

Moderate Solubility: Expected in lower-chain alcohols like ethanol and methanol.

-

Low to Insoluble: Expected in non-polar hydrocarbon solvents such as hexane and heptane, and in aqueous solutions.

Recommended Solvent Systems and Protocols

Based on available data for dehydroequol (phenoxodiol) and general principles for acetylated isoflavones, the following solvent systems are recommended for dissolving dehydroequol diacetate.

Data Summary: Solvent Recommendations for Dehydroequol Diacetate

| Solvent/System | Category | Recommended Use | Notes |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Stock solutions for in vitro assays | High solubility reported for the parent compound, dehydroequol (≥ 100 mg/mL).[1] Exercise caution due to potential cytotoxicity. |

| Ethanol (100%) | Polar Protic | General laboratory use, initial trials | Good starting point for solubility screening. |

| Acetone | Polar Aprotic | General laboratory use, purification | Useful for dissolving and subsequent precipitation with a non-polar solvent like hexane for purification. |

| Dichloromethane (DCM) | Chlorinated | Organic synthesis, extraction | Good solvating power for non-polar compounds. |

| Ethyl Acetate | Ester | Extraction, chromatography | A moderately polar solvent suitable for various applications. |

| Acetonitrile | Polar Aprotic | Analytical chemistry (HPLC) | Commonly used as a mobile phase component and for preparing analytical standards.[2] |

| 20% Hydroxypropyl-β-cyclodextrin | Aqueous Formulation | In vivo studies | Can be used to prepare aqueous formulations for animal studies.[3] |

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO

This protocol is suitable for preparing a concentrated stock solution for use in most in vitro cell-based assays.

Materials:

-

Dehydroequol Diacetate

-

Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

-

Sterile, amber glass vial or a vial protected from light

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Weighing: Accurately weigh the desired amount of dehydroequol diacetate in a sterile microcentrifuge tube or directly into the amber vial.

-

Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the target concentration. For example, to prepare a 10 mM stock solution, add 308.3 µL of DMSO for every 1 mg of dehydroequol diacetate (assuming a molecular weight of 324.32 g/mol ).

-

Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes.

-

Sonication (Optional): If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes at room temperature.

-

Sterilization (for cell culture): If the stock solution is intended for cell culture, it can be sterilized by filtration through a 0.22 µm syringe filter compatible with DMSO.

-

Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Protect from light.

Causality Behind Experimental Choices:

-

Anhydrous DMSO: Used to prevent hydrolysis of the acetate groups, which can occur in the presence of water.

-

Amber Vial/Light Protection: Protects the compound from potential photodegradation.

-

Aliquoting: Prevents degradation of the entire stock due to repeated changes in temperature.

Protocol 2: Preparation of an Aqueous Formulation for In Vivo Studies using Cyclodextrin

This protocol describes the preparation of a dehydroequol diacetate formulation suitable for intraperitoneal or oral administration in animal models.

Materials:

-

Dehydroequol Diacetate

-

Hydroxypropyl-β-cyclodextrin (HP-β-CD)

-

Sterile saline (0.9% NaCl)

-

Sterile container

-

Magnetic stirrer and stir bar

-

Heater/stirrer

Procedure:

-

Prepare Cyclodextrin Solution: Prepare a 20% (w/v) solution of HP-β-CD in sterile saline. For example, dissolve 2 g of HP-β-CD in 10 mL of saline. Gentle warming (to approximately 60-70°C) can aid in dissolution. Allow the solution to cool to room temperature.

-

Add Dehydroequol Diacetate: While stirring, slowly add the powdered dehydroequol diacetate to the HP-β-CD solution.

-

Complexation: Continue stirring the mixture for several hours (or overnight) at room temperature, protected from light, to allow for the formation of the inclusion complex.

-

Solubilization: The solution should become clear as the dehydroequol diacetate dissolves. If necessary, gentle warming can be applied.[3]

-

Final Preparation: The resulting solution can be used for administration.

Causality Behind Experimental Choices:

-

Hydroxypropyl-β-cyclodextrin: This cyclic oligosaccharide has a hydrophobic inner cavity and a hydrophilic exterior. It encapsulates the non-polar dehydroequol diacetate molecule, increasing its apparent solubility in water.

-

Stirring and Time: Adequate mixing and time are necessary to ensure efficient formation of the inclusion complex.

Visualization of Experimental Workflows

Workflow for Stock Solution Preparation

Caption: Workflow for preparing a concentrated stock solution of dehydroequol diacetate in DMSO.

Workflow for In Vivo Formulation

Caption: Workflow for preparing an aqueous formulation of dehydroequol diacetate for in vivo use.

Troubleshooting and Stability Considerations

-

Precipitation upon Dilution: When diluting a concentrated DMSO stock solution into an aqueous buffer for an experiment, precipitation can occur. To mitigate this, use a final DMSO concentration of less than 1% (v/v) in your assay, and ideally as low as 0.1%. It is also recommended to add the DMSO stock to the aqueous buffer while vortexing to ensure rapid mixing.

-

Hydrolysis of Acetate Groups: The ester linkages in dehydroequol diacetate are susceptible to hydrolysis, especially in the presence of water and at non-neutral pH. Therefore, it is crucial to use anhydrous solvents for stock solutions and to prepare aqueous working solutions fresh for each experiment. The stability of polyphenols and their derivatives in solution can be affected by storage time and temperature.[4]

-

Solvent Purity: Always use high-purity, HPLC-grade or equivalent solvents to avoid introducing impurities that could interfere with your experiments or degrade the compound.

Conclusion

The selection of an appropriate solvent system is paramount for the successful use of dehydroequol diacetate in research. For high-concentration stock solutions intended for in vitro use, anhydrous DMSO is the solvent of choice. For in vivo applications requiring an aqueous vehicle, the use of cyclodextrins provides an effective method for enhancing solubility. By following the detailed protocols and understanding the rationale behind the experimental choices presented in this guide, researchers can ensure the accurate and reliable preparation of dehydroequol diacetate solutions for their specific applications.

References

- Pharmacokinetics of phenoxodiol, a novel isoflavone, following intravenous administration to patients with advanced cancer. (2007). Cancer Chemotherapy and Pharmacology, 59(4), 549-555.

- Synthesis of Dextran–Phenoxodiol and Evaluation of Its Physical Stability and Biological Activity. (2019). Frontiers in Chemistry, 7, 549.

- Enhancement of the activity of phenoxodiol by cisplatin in prostate cancer cells. (2007). British Journal of Cancer, 96(3), 438-445.

- Analytical Methods Used in Determining Antioxidant Activity: A Review. (2015). Antioxidants, 4(2), 333-353.

- Quantitative analysis of ethynodiol diacetate and ethinyl estradiol/mestranol in oral contraceptive tablets by high-performance liquid chromatography. (1982). Journal of Pharmaceutical Sciences, 71(2), 264-266.

-

Chromatographic Separation and Quantitation of Soy Isoflavones. (2021, August 11). AZoM.com. Retrieved March 10, 2026, from [Link]

- Effect of organic solvents on stability and activity of two related alcohol dehydrogenases: a comparative study. (2002). Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1594(2), 244-252.

- Predicting drug solubility in organic solvents mixtures. (2024). Chemical Engineering Science, 293, 119998.

- Production of equol, dehydroequol, 5-hydroxy-equol and 5-hydroxy-dehydroequol in soy beverages by the action of dihydrodaidzein reductase in Limosilactobacillus fermentum strains. (2025). Food Chemistry, 465, 141707.

- Organic co-solvents affect activity, stability and enantioselectivity of haloalkane dehalogenases. (2013). Applied Microbiology and Biotechnology, 97(12), 5373-5383.

-

How to prepare working solutions of 2',7'-dichlorofluorescein diacetate for determining ROS generation in WBCs by flow cytometry? (2019, October 22). ResearchGate. Retrieved March 10, 2026, from [Link]

- Effect of Selected Organic Solvents on Hydroxyl Radical-Dependent Light Emission in the Fe2+-EGTA-H2O2 System. (2024). International Journal of Molecular Sciences, 25(23), 14896.

- Sustainable Development and Storage Stability of Orange By-Products Extract Using Natural Deep Eutectic Solvents. (2022). Antioxidants, 11(8), 1599.

Sources

- 1. Synthesis of Dextran–Phenoxodiol and Evaluation of Its Physical Stability and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Enhancement of the activity of phenoxodiol by cisplatin in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sustainable Development and Storage Stability of Orange By-Products Extract Using Natural Deep Eutectic Solvents - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: In Vitro Evaluation of Dehydroequol Diacetate

Introduction: Unveiling the Potential of a Prodrug

Dehydroequol diacetate is a synthetic derivative of dehydroequol, a key metabolite of the soy isoflavone daidzein.[1] In its diacetate form, it acts as a prodrug, a chemically modified and inactive version of the parent compound. This acetylation strategy is often employed to enhance a molecule's stability and cell membrane permeability, thereby improving its bioavailability for in vitro and in vivo studies.[2][3]

The core principle behind using dehydroequol diacetate lies in its intracellular activation. Upon entering a cell, ubiquitous intracellular esterase enzymes are expected to cleave the two acetate groups, releasing the biologically active dehydroequol.[4][5] This guide provides a comprehensive suite of protocols to first validate this activation step and then to explore the multifaceted biological activities of the released dehydroequol, which, based on its structural similarity to other isoflavones like equol, is presumed to possess antioxidant, estrogenic, and enzyme-modulating properties.[6][7][8]

These protocols are designed for researchers, scientists, and drug development professionals to rigorously characterize the in vitro pharmacology of dehydroequol diacetate, providing a foundational framework for its further investigation.

Physicochemical Properties and Essential Handling

Proper handling and solubilization of dehydroequol diacetate are paramount for reproducible experimental outcomes. As an acetylated molecule, it is significantly more lipophilic than its parent compound, dehydroequol.

1.1. Compound Preparation and Storage

The accuracy of all subsequent assays depends on the precise preparation of the stock solution.

-

Solubilization: Dehydroequol diacetate should be dissolved in anhydrous, cell-culture grade Dimethyl Sulfoxide (DMSO) to prepare a high-concentration primary stock solution (e.g., 10-50 mM).

-

Sonication: To ensure complete dissolution, gently vortex the solution and sonicate in a water bath for 5-10 minutes if necessary.

-

Storage: Aliquot the primary stock solution into small volumes to minimize freeze-thaw cycles. Store at -20°C or -80°C, protected from light and moisture.

-

Working Dilutions: Prepare fresh working dilutions from the primary stock for each experiment. Dilute the DMSO stock into the appropriate aqueous assay buffer or cell culture medium. It is critical to ensure the final concentration of DMSO in the assay does not exceed a level that affects cell viability or enzyme activity, typically ≤0.5%. A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.

Table 1: Chemical and Physical Data for Dehydroequol Diacetate

| Identifier | Value | Source |

| IUPAC Name | (3-(4-acetoxyphenyl)-2H-chromen-7-yl) acetate | |

| Synonyms | Phenoxodiol diacetate | [9] |

| Molecular Formula | C₁₉H₁₆O₅ | [9] |

| Molecular Weight | 324.32 g/mol | [9] |

| CAS Number | 81267-66-5 | [9] |

The Critical First Step: Validating Prodrug Activation

Before assessing biological activity, it is essential to confirm that dehydroequol diacetate is efficiently converted to dehydroequol within a cellular environment. This protocol uses liquid chromatography-mass spectrometry (LC-MS) to detect and quantify the parent compound after incubation with cell lysate.

Protocol 2.1: Cell Lysate-Based Deacetylation Assay

Principle: This assay measures the activity of intracellular esterases present in a cell lysate to convert dehydroequol diacetate into dehydroequol. The reaction is stopped at various time points, and the amount of dehydroequol formed is quantified by LC-MS.

Materials:

-

Dehydroequol diacetate

-

Dehydroequol (as an analytical standard)

-

Cell line (e.g., HepG2 human liver carcinoma or MCF-7 human breast cancer cells, known to have esterase activity)

-

Phosphate-Buffered Saline (PBS), ice-cold

-

Lysis Buffer (e.g., RIPA buffer with protease inhibitors)

-

BCA Protein Assay Kit

-

Acetonitrile (ACN), HPLC-grade, containing a protein-precipitating agent (e.g., 0.1% formic acid)

-

LC-MS system

Procedure:

-

Cell Culture: Culture cells to ~90% confluency in appropriate media.

-

Cell Harvest and Lysis: a. Wash the cell monolayer twice with ice-cold PBS. b. Add ice-cold Lysis Buffer, scrape the cells, and transfer the suspension to a microcentrifuge tube. c. Incubate on ice for 30 minutes, vortexing briefly every 10 minutes. d. Centrifuge at 14,000 x g for 15 minutes at 4°C. e. Carefully collect the supernatant (cell lysate) and discard the pellet.

-

Protein Quantification: Determine the total protein concentration of the lysate using a BCA assay. Dilute the lysate with Lysis Buffer to a standardized concentration (e.g., 1 mg/mL).

-

Deacetylation Reaction: a. In a microcentrifuge tube, add 99 µL of the standardized cell lysate. Pre-warm to 37°C for 5 minutes. b. To initiate the reaction, add 1 µL of a 1 mM dehydroequol diacetate stock solution (final concentration: 10 µM). c. Incubate at 37°C. d. At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 200 µL of ice-cold ACN with 0.1% formic acid. This will precipitate the proteins. e. Include a negative control with heat-inactivated lysate (boiled for 10 min) to ensure the conversion is enzymatic.

-

Sample Preparation for LC-MS: a. Vortex the terminated reaction tubes vigorously for 30 seconds. b. Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated protein. c. Transfer the supernatant to an LC-MS vial for analysis.

-

LC-MS Analysis: a. Develop an LC-MS method to separate and detect dehydroequol diacetate and dehydroequol. b. Generate a standard curve using a pure dehydroequol standard to quantify its formation in the samples. c. Monitor the disappearance of the dehydroequol diacetate peak and the appearance of the dehydroequol peak over time.

Data Analysis:

-

Plot the concentration of dehydroequol formed (µM) against time (minutes).

-

The rate of formation indicates the efficiency of deacetylation by the cell lysate.

Protocols for Assessing Biological Activity

Once intracellular activation is confirmed, the following assays can be used to characterize the biological effects of the released dehydroequol.

Estrogenic and Anti-Estrogenic Activity

Equol, a related metabolite, is a well-known phytoestrogen that binds to estrogen receptors (ERα and ERβ).[10][11] These assays will determine if dehydroequol shares this activity.

Protocol 3.1.1: ERα/ERβ Competitive Binding Assay (Cell-Free)

Principle: This assay quantifies the ability of dehydroequol to compete with a radiolabeled estrogen ([³H]-17β-estradiol) for binding to recombinant human ERα or ERβ protein. A reduction in radioactivity indicates that the test compound has displaced the radioligand and is binding to the receptor.[12]

Materials:

-

Recombinant human ERα and ERβ proteins

-

[³H]-17β-estradiol (Radioligand)

-

Unlabeled 17β-estradiol (for standard curve)

-

Dehydroequol diacetate (and/or pure dehydroequol if available)

-

Assay Buffer (e.g., Tris-based buffer with EDTA and glycerol)

-

Hydroxyapatite slurry

-

Wash Buffer

-

Scintillation fluid and counter

Procedure:

-

Reaction Setup: In a 96-well plate, combine the assay buffer, a fixed concentration of recombinant ER protein, and a fixed concentration of [³H]-17β-estradiol.

-

Compound Addition: Add serial dilutions of dehydroequol diacetate or a positive control (unlabeled 17β-estradiol).

-

Incubation: Incubate the plate at 4°C for 18-24 hours to allow the binding to reach equilibrium.

-

Separation of Bound Ligand: Add ice-cold hydroxyapatite slurry to each well. This matrix binds the receptor-ligand complexes. Incubate on ice for 15 minutes.

-

Washing: Wash the pellets multiple times with Wash Buffer to remove unbound radioligand.

-

Measurement: After the final wash, resuspend the pellets in ethanol, add scintillation fluid, and measure the radioactivity using a scintillation counter.

Data Analysis:

-

Calculate the percentage of [³H]-17β-estradiol displaced at each concentration of the test compound.

-

Plot the percentage of displacement against the log of the compound concentration and fit to a sigmoidal dose-response curve to determine the IC50 value (the concentration required to displace 50% of the radioligand).

-

The Relative Binding Affinity (RBA) can be calculated relative to 17β-estradiol.

Protocol 3.1.2: ER-Mediated Transcriptional Reporter Assay (Cell-Based)

Principle: This assay measures the functional consequence of ER binding. Cells (e.g., HeLa or MCF-7) are engineered to express an ER and a reporter gene (e.g., luciferase) under the control of an Estrogen Response Element (ERE). If dehydroequol activates the ER, the receptor will bind to the ERE and drive the expression of luciferase, which can be quantified as a luminescent signal.[10]

Materials:

-

HeLa or MCF-7 cells

-

Plasmids: ERα or ERβ expression vector, ERE-luciferase reporter vector, and a control vector (e.g., β-galactosidase) for transfection normalization.

-

Transfection reagent

-

Cell culture medium (phenol red-free, supplemented with charcoal-stripped serum to remove endogenous steroids)

-

Dehydroequol diacetate

-

17β-estradiol (positive control agonist)

-

ICI 182,780 (Fulvestrant, positive control antagonist)

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Transfection: Co-transfect cells with the ER, ERE-luciferase, and control plasmids. Plate the transfected cells into a 96-well plate and allow them to recover.

-

Compound Treatment: a. Replace the medium with phenol red-free medium containing charcoal-stripped serum. b. For Agonist Mode: Add serial dilutions of dehydroequol diacetate or 17β-estradiol. c. For Antagonist Mode: Add serial dilutions of dehydroequol diacetate in the presence of a fixed, sub-maximal concentration of 17β-estradiol (e.g., its EC50).

-

Incubation: Incubate the cells for 18-24 hours at 37°C.

-

Cell Lysis and Reporter Assay: a. Wash the cells with PBS. b. Lyse the cells using the luciferase assay kit's lysis buffer. c. Measure luciferase activity using a luminometer. d. Measure the activity of the co-transfected control (e.g., β-galactosidase) to normalize for transfection efficiency and cell number.

Data Analysis:

-

Normalize luciferase readings to the control reporter readings.

-

Agonist Mode: Plot normalized luminescence against the log of the compound concentration to determine the EC50 (concentration for 50% maximal activation).

-

Antagonist Mode: Plot normalized luminescence against the log of the compound concentration to determine the IC50 (concentration for 50% inhibition of estradiol-induced activity).

Aromatase (CYP19A1) Inhibition

Aromatase is the key enzyme that converts androgens into estrogens. Inhibition of this enzyme is a therapeutic strategy for estrogen-dependent cancers. Many flavonoids are known to inhibit aromatase.[13]

Protocol 3.2.1: Fluorometric Aromatase Inhibition Assay (Cell-Free)

Principle: This high-throughput assay uses a fluorogenic substrate that is converted by recombinant human aromatase into a highly fluorescent product. A decrease in the fluorescent signal in the presence of the test compound indicates inhibition of the enzyme.[14][15]

Materials:

-

Recombinant human aromatase (CYP19A1) enzyme

-

NADPH regenerating system (e.g., G6P, G6PDH)

-

Fluorogenic aromatase substrate

-

Dehydroequol diacetate

-

Letrozole or Anastrozole (positive control inhibitors)[13]

-

Assay Buffer

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation: Prepare serial dilutions of dehydroequol diacetate and the positive control in assay buffer.

-

Assay Plate Setup: a. To each well of the 96-well plate, add the serially diluted compound, positive control, or vehicle control (DMSO in buffer). b. Add the aromatase enzyme solution to all wells. c. Pre-incubate at 37°C for 10 minutes to allow the compound to bind to the enzyme.

-

Reaction Initiation: Initiate the reaction by adding the fluorogenic substrate and the NADPH regenerating system.

-

Incubation and Measurement: a. Incubate the plate at 37°C for the time specified by the kit manufacturer, protected from light. b. Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

Data Analysis:

-

Subtract the background fluorescence (wells with no enzyme) from all readings.

-

Calculate the percentage of aromatase inhibition for each concentration compared to the vehicle control.

-

Plot the percentage inhibition against the logarithm of the compound concentration and fit to a sigmoidal dose-response curve to determine the IC50 value.

Antioxidant Properties

Many phenolic compounds, including isoflavones, possess antioxidant activity by scavenging free radicals.[7][8]

Protocol 3.3.1: DPPH Radical Scavenging Assay (Cell-Free)